Ebastine-d5 (fumarate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

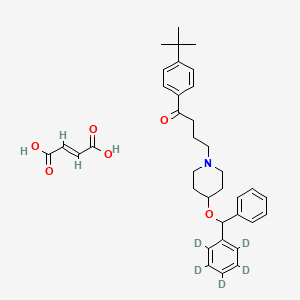

Ebastine-d5 (fumarate) is a deuterium-labeled derivative of ebastine fumarate. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

The preparation of ebastine-d5 (fumarate) involves several steps:

Synthesis of Ebastine: Ebastine is synthesized by reacting 4-(diphenylmethoxy)piperidine with 4’-tert-butyl-4-chlorobutyrophenone in the presence of an acid-binding agent and a solvent.

Deuterium Labeling: The deuterium labeling of ebastine involves the incorporation of deuterium atoms into the ebastine molecule.

Formation of Fumarate Salt: The final step involves the formation of the fumarate salt by reacting ebastine-d5 with fumaric acid.

Chemical Reactions Analysis

Ebastine-d5 (fumarate) undergoes several types of chemical reactions:

Oxidation: Ebastine can be oxidized to form its active metabolite, carebastine.

Reduction: Reduction reactions can be used to modify the functional groups present in the ebastine molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents and catalysts . The major products formed from these reactions include carebastine and other modified derivatives of ebastine .

Scientific Research Applications

Ebastine-d5 (fumarate) has several scientific research applications:

Pharmacokinetic Studies: The deuterium labeling allows for the tracking of the compound in biological systems, making it useful for pharmacokinetic studies.

Metabolic Studies: The compound can be used to study the metabolic pathways and the effects of deuterium substitution on drug metabolism.

Drug Development: Ebastine-d5 (fumarate) can be used as a reference standard in the development of new drugs and formulations.

Analytical Chemistry: The compound is used in analytical chemistry for the quantitation of ebastine and its metabolites in various samples.

Mechanism of Action

Ebastine-d5 (fumarate) exerts its effects by acting as a histamine H1 receptor antagonist. It blocks the H1 receptors, preventing the binding of histamine and thereby inhibiting the allergic response . The active metabolite, carebastine, also contributes to the antihistamine effects . The compound does not cross the blood-brain barrier, which minimizes central nervous system side effects .

Comparison with Similar Compounds

Ebastine-d5 (fumarate) can be compared with other similar compounds such as:

Carebastine: The active metabolite of ebastine, which has a similar mechanism of action but is formed through metabolic processes.

Other Antihistamines: Compounds like cetirizine and loratadine, which also act as H1 receptor antagonists but have different chemical structures and pharmacokinetic properties.

Ebastine-d5 (fumarate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies .

Properties

Molecular Formula |

C36H43NO6 |

|---|---|

Molecular Weight |

590.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |

InChI |

InChI=1S/C32H39NO2.C4H4O4/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27;5-3(6)1-2-4(7)8/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i4D,6D,7D,11D,12D; |

InChI Key |

JJUCFZIMLBNQQR-GFILECFBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H].C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.